7-Methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHRSPZSZITEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666269 | |
| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-71-2 | |
| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Ascendancy of Nitrogen Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are a ubiquitous feature in the architecture of both natural products and synthetic drugs. Their significance is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. ontosight.ai This prevalence is not coincidental but is rooted in the unique physicochemical properties that the inclusion of nitrogen atoms imparts to these molecules.
The presence of nitrogen atoms in a heterocyclic ring can influence a molecule's stability, solubility, and metabolic profile. ontosight.ai Crucially, these nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological macromolecules such as proteins and nucleic acids. ontosight.aichemicalbook.com This ability to form stable complexes with biological targets is a key determinant of a compound's pharmacological activity. chemicalbook.com Many established drugs, including the anticancer agents, antibiotics, and drugs for central nervous system disorders, feature nitrogen-containing heterocyclic cores, highlighting their therapeutic versatility. chemicalbook.combohrium.com
The Imidazo 1,2 a Pyridine Scaffold: a Privileged Framework in Chemical Biology
Within the vast family of nitrogen-containing heterocycles, the imidazo[1,2-a]pyridine (B132010) scaffold has earned the designation of a "privileged structure." smolecule.com This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. The imidazo[1,2-a]pyridine core, a fused bicyclic system of imidazole (B134444) and pyridine (B92270) rings, is a testament to this versatility. smolecule.com
The inherent chemical properties of the imidazo[1,2-a]pyridine system allow for extensive functionalization at various positions, enabling the fine-tuning of its pharmacological profile. rsc.org This has led to the development of a multitude of derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. rsc.org The clinical success of drugs such as zolpidem (a sedative-hypnotic), alpidem (B1665719) (an anxiolytic), and olprinone (B1662815) (a cardiotonic agent) further solidifies the importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. rsc.org
7 Methoxyimidazo 1,2 a Pyridine: a Strategically Important Derivative in Research
Classical and Established Synthetic Routes to the Imidazo[1,2-a]pyridine Core System
The foundational methods for constructing the imidazo[1,2-a]pyridine core have been instrumental in the initial exploration of this heterocyclic system. These routes, while sometimes limited by harsh conditions or moderate yields, have paved the way for more sophisticated approaches.
Condensation Reactions Involving 2-Aminopyridines with Carbonyl Compounds
The reaction between 2-aminopyridines and α-halocarbonyl compounds is a cornerstone of imidazo[1,2-a]pyridine synthesis. d-nb.infonanobioletters.com This method, often referred to as the Tschitschibabin (or Chichibabin) synthesis, was first reported in 1925 and involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures in a sealed tube, resulting in modest yields of imidazo[1,2-a]pyridines. bio-conferences.orge3s-conferences.org Subsequent refinements, such as the use of a base like sodium bicarbonate (NaHCO₃) under milder conditions, improved the efficiency of this reaction. e3s-conferences.org The general mechanism involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. core.ac.ukroyalsocietypublishing.orgresearchgate.net
Another classical approach is the Ortoleva-King reaction, which facilitates the synthesis of a broad range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in a one-pot tandem process. d-nb.infonih.govacs.org The reaction is typically initiated by heating the active methyl or methylene (B1212753) compound with iodine in the presence of a pyridine (B92270) base. acs.org This forms a pyridinium (B92312) salt intermediate, which then undergoes cyclization. acs.orgsioc-journal.cnrsc.org While effective, separating the iodide byproducts can sometimes lead to significant product loss. acs.org
| Reaction Name | Reactants | Key Reagents/Conditions | General Outcome | Reference |
|---|---|---|---|---|
| Tschitschibabin Synthesis | 2-Aminopyridine, α-Halocarbonyl compound (e.g., bromoacetaldehyde) | High temperature (150-200°C), sealed tube; later modified with NaHCO₃ under milder conditions | Formation of imidazo[1,2-a]pyridines | bio-conferences.orge3s-conferences.org |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | Iodine, heat (e.g., 110°C), followed by a base (e.g., aqueous NaOH) | One-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | d-nb.infonih.govacs.org |
Heteroannulation Strategies and Cycloisomerization Approaches
Heteroannulation reactions provide a powerful means to construct the imidazo[1,2-a]pyridine ring system by forming two new bonds in a single synthetic operation. researchgate.net These strategies often involve the reaction of a 2-aminopyridine with a suitable three-carbon synthon. For instance, a four-component cascade heteroannulation has been developed using heterocyclic ketene (B1206846) aminals, aldehydes, diketene, and amines to produce highly substituted imidazo[1,2-a]pyridine derivatives. nih.govacs.org This process involves a series of reactions including Knoevenagel condensation, aza-ene reaction, and cyclocondensation. nih.gov
Cycloisomerization approaches represent another efficient route, where a pre-functionalized substrate undergoes an intramolecular cyclization to form the desired heterocyclic core. A notable example is the tandem A³-coupling/cycloisomerization of an aldehyde, a 2-aminopyridine, and an alkyne, which has been a focus of recent developments. osi.lv This method allows for the synthesis of functionalized imidazo[1,2-a]pyridines in a one-pot process. researchgate.net Another approach involves the zinc chloride-mediated formation of a propargylic intermediate from 2-aminopyridines and propargylic alcohols, which then undergoes cycloisomerization. thieme-connect.com These methods offer advantages in terms of atom economy and procedural simplicity.
Modern and Efficient Synthetic Approaches for Substituted Imidazo[1,2-a]pyridines
The demand for structurally diverse imidazo[1,2-a]pyridine derivatives has driven the development of more efficient and versatile synthetic methods. Transition-metal catalysis has emerged as a particularly powerful tool in this regard. researchgate.netrsc.org
Transition-Metal-Catalyzed Reactions for Core Construction and Functionalization
Transition metals, particularly copper and palladium, have been extensively utilized to catalyze the formation and subsequent functionalization of the imidazo[1,2-a]pyridine ring system. rsc.orgnih.govscispace.comresearchgate.net These catalysts often enable reactions to proceed under milder conditions with higher efficiency and selectivity than classical methods.
Copper catalysts have proven to be highly effective in the synthesis of imidazo[1,2-a]pyridines. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst for three-component domino reactions involving aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov The presence of a co-catalyst, such as NaHSO₄·SiO₂, can significantly improve the yield. nih.gov Copper(II) acetate (B1210297) (Cu(OAc)₂) has been employed in aerobic oxidative cyclization reactions to synthesize formyl-substituted imidazo[1,2-a]pyridines, where the sensitive aldehyde group is preserved. nih.gov Furthermore, copper-catalyzed three-component cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines provides a straightforward route to functionalized imidazo[1,2-a]pyridines. researchgate.netacs.org An environmentally friendly approach utilizes a Cu(II)-ascorbate system in aqueous micellar media for a domino A³-coupling reaction. acs.org
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| CuI / NaHSO₄·SiO₂ | Aldehyde, 2-Aminopyridine, Terminal Alkyne | Three-component domino reaction | Improved yield with co-catalyst | nih.gov |
| Cu(OAc)₂ / O₂ | 2-Aminopyridine, Cinnamaldehyde derivative | Aerobic oxidative cyclization | Preservation of formyl group | nih.gov |
| Cu(OAc)₂ hydrate (B1144303) / Air | Benzaldehyde, 2-Aminopyridine, Propiolate derivative | Cascade aminomethylation/cycloisomerization | Good yields and functional group tolerance | researchgate.netacs.org |
| Cu(II)-ascorbate / SDS | 2-Aminopyridine, Aldehyde, Alkyne | Domino A³-coupling | Environmentally sustainable, aqueous micellar media | acs.org |
Palladium catalysis has been instrumental in the functionalization of the pre-formed imidazo[1,2-a]pyridine core, particularly through carbonylation and cross-coupling reactions. rsc.orgacs.orgnih.gov Palladium-catalyzed aminocarbonylation of halo-substituted imidazo[1,2-a]pyridines is a key method for introducing carboxamide functionalities at various positions, such as C6 or C8. mdpi.com This has been achieved using recyclable heterogeneous palladium catalysts, demonstrating good to excellent selectivities. mdpi.com The use of chloroform (B151607) as a carbon monoxide surrogate in the presence of a palladium catalyst like Pd(OAc)₂ and a bidentate ligand has also been reported for the aminocarbonylation at the C2 and C3 positions. mdpi.comresearchgate.net
Furthermore, palladium-catalyzed C-H oxidative carbonylation offers a direct route to introduce ester functionalities at the C3 position of imidazo[1,2-a]pyridines with high efficiency and atom economy. rsc.orgrsc.org This method exhibits excellent functional group tolerance and has been successfully applied on a gram scale. rsc.orgrsc.org Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, have been used to introduce terminal alkynes onto bromo-substituted imidazo[1,2-a]pyridines, providing highly functionalized products. nih.gov
Silver-Catalyzed Cycloisomerization
Silver-catalyzed cycloisomerization has emerged as a practical and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines. This methodology typically involves the cyclization of readily available N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.netmdpi.com The silver catalyst facilitates the intramolecular hydroamination/cyclization of the propargylamine (B41283) derivatives, leading to the formation of the fused heterocyclic system.
This approach is valued for its mild reaction conditions, good to high yields, and excellent regioselectivity, affording 3-methylimidazo[1,2-a]pyridine (B1610896) derivatives. researchgate.netresearchgate.net The reaction demonstrates a good tolerance for various substituents on the pyridine ring, making it a versatile tool for creating a library of analogs. mdpi.com For instance, the cycloisomerization of different N-(prop-2-yn-1-yl)-pyridin-2-amines using a silver catalyst proceeds efficiently to yield the corresponding 3-methylimidazo[1,2-a]pyridines. researchgate.net This method provides a direct route to intermediates that can be further functionalized. researchgate.net
Table 1: Examples of Silver-Catalyzed Cycloisomerization
| Starting Material | Catalyst | Product | Yield (%) | Reference |
| N-(prop-2-yn-1-yl)pyridin-2-amine | Ag catalyst | 3-methylimidazo[1,2-a]pyridine | Good to High | researchgate.net |
| Substituted N-(prop-2-yn-1-yl)pyridin-2-amines | Silver-mediated | Substituted 3-methylimidazo[1,2-a]pyridines | Not specified | mdpi.com |
Metal-Free and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for imidazo[1,2-a]pyridines to minimize environmental impact and reduce costs associated with metal catalysts.
Aqueous and Ambient Condition Syntheses
A notable advancement in green chemistry is the synthesis of imidazo[1,2-a]pyridines in aqueous media under ambient conditions. allfordrugs.comrsc.org One such protocol involves the NaOH-promoted cycloisomerization of N-propargylpyridinium salts, which can provide quantitative yields within minutes, even on a gram scale. allfordrugs.comrsc.org This method is not only rapid and efficient but also showcases a significant improvement in green metrics, such as a higher space-time-yield compared to traditional routes. allfordrugs.comrsc.org The reaction is tolerant to a range of substituents on the pyridine ring, including methyl, chloro, bromo, iodo, trifluoromethyl, and nitro groups. rsc.org
Furthermore, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed. For example, simply refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695) can produce key intermediates for potent antiviral compounds. acs.org Additionally, water has been successfully employed as both a solvent and a mediator in the intramolecular hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines at elevated temperatures, completely avoiding the need for a metal catalyst and organic solvents. sci-hub.se
Table 2: Aqueous and Ambient Condition Syntheses of Imidazo[1,2-a]pyridines
| Reactants | Conditions | Product | Yield (%) | Reference |
| N-propargylpyridiniums | NaOH, H2O, ambient temp. | Imidazo[1,2-a]pyridines | Quantitative | allfordrugs.comrsc.org |
| 2-aminopyridine, ethyl bromopyruvate | Ethanol, reflux | Ethyl 2-oxo-2-(imidazo[1,2-a]pyridin-3-yl)acetate | Not specified | acs.org |
| N-(prop-2-yn-1-yl)pyridin-2-amines | H2O, 120 °C | Imidazo[1,2-a]pyridines | Excellent (up to 97%) | sci-hub.se |
Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has been effectively utilized to accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov A one-pot, three-component reaction of 2-aminopyridines, aldehydes, and isocyanides (the Groebke–Blackburn–Bienaymé reaction) can be efficiently carried out under microwave irradiation. acs.org For instance, the synthesis of fluorescently tagged imidazo[1,2-a]pyridines has been achieved using chloroacetic acid as a catalyst under microwave conditions. acs.org
Another efficient microwave-assisted protocol involves the condensation of 2-aminopyridines with α-bromo-β-keto esters under solvent-free conditions, affording highly substituted imidazo[1,2-a]pyridine-3-carboxylates in high yields and with very short reaction times. sci-hub.seorganic-chemistry.org Similarly, the reaction of pyridines with alpha-bromoketones and ammonium (B1175870) acetate under microwave irradiation and solvent-free conditions provides a rapid and efficient route to the corresponding imidazo[1,2-a]pyridines in excellent yields. researchgate.net
Table 3: Microwave-Assisted Syntheses of Imidazo[1,2-a]pyridines
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-aminopyridine, aldehyde, isocyanide | Chloroacetic acid, microwave | 2-substituted imidazo[1,2-a]pyridines | Not specified | acs.org |
| 2-aminopyridines, α-bromo-β-keto esters | Solvent-free, microwave | Substituted imidazo[1,2-a]pyridine-3-carboxylates | High | sci-hub.seorganic-chemistry.org |
| Pyridines, α-bromoketones, ammonium acetate | Solvent-free, microwave | Imidazo[1,2-a]pyridines | Excellent | researchgate.net |
Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction) for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity, and the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example for the synthesis of imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, providing a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by simply varying the aldehyde and isocyanide components. nih.gov
The GBB reaction can be performed under various conditions, including metal-catalyzed and, more recently, metal-free protocols. acs.org For example, it can be catalyzed by acids such as perchloric acid or trifluoroacetic acid. acs.org The reaction's robustness and tolerance to a wide range of functional groups have made it a cornerstone in the construction of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and other applications. nih.gov The use of microwave assistance can further enhance the efficiency of the GBB reaction. mdpi.com
Table 4: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product | Reference |
| 2-aminopyridine | Various aldehydes | Various isocyanides | Perchloric acid | 2,3-disubstituted imidazo[1,2-a]pyridines | acs.org |
| 2-aminopyridine | Various aldehydes | Various isocyanides | Trifluoroacetic acid | 2,3-disubstituted imidazo[1,2-a]pyridines | acs.org |
| 2-aminopyridine | 2-azidobenzaldehyde | tert-butyl isocyanide | NH4Cl, microwave | Imidazo[1,2-a]pyridine derivative | mdpi.com |
Targeted Synthesis of this compound Derivatives
The specific placement of substituents on the imidazo[1,2-a]pyridine scaffold is crucial for modulating its biological activity and physicochemical properties. The targeted synthesis of derivatives with a methoxy group at the 7-position is of particular interest.
Strategies for Regioselective Introduction of the Methoxy Group at the 7-Position
The regioselective introduction of a methoxy group at the 7-position of the imidazo[1,2-a]pyridine ring system is typically achieved by starting with a pre-functionalized 2-aminopyridine. The key starting material for this purpose is 2-amino-4-methoxypyridine (B134910). The subsequent cyclization reaction then builds the imidazole ring onto this substituted pyridine, ensuring the methoxy group is located at the desired 7-position of the final imidazo[1,2-a]pyridine product.
For instance, in the synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyridine, 2-amino-4-methoxypyridine can be reacted with an appropriate synthon, such as a 2-haloacetophenone. This classic condensation reaction, a variation of the Tschitschibabin reaction, directly leads to the formation of the desired 7-methoxy-substituted product. While specific examples directly detailing the synthesis of this compound are not abundant in the provided context, the general principles of imidazo[1,2-a]pyridine synthesis strongly support this precursor-based strategy. The synthesis of various other 7-substituted analogs, such as 7-methyl derivatives, follows the same logic, starting with the corresponding 4-substituted 2-aminopyridine. tci-thaijo.org The introduction of a methoxy group at the 7-position has been shown to be a key structural feature for certain biological activities, such as the inhibition of aldehyde dehydrogenase. acs.org
Synthesis of Specific Methoxy-Substituted Intermediates (e.g., 6-Iodo-7-Methoxyimidazo[1,2-a]pyridine)
The synthesis of 6-iodo-7-methoxyimidazo[1,2-a]pyridine, a key intermediate for further chemical elaboration, can be approached through established methods for the construction of the imidazo[1,2-a]pyridine ring system. A common and effective strategy involves the cyclocondensation of a suitably substituted 2-aminopyridine with an α-halocarbonyl compound.
A plausible synthetic route would commence with a 2-aminopyridine bearing the required methoxy and iodo substituents. Specifically, the synthesis would likely start from 2-amino-5-iodo-4-methoxypyridine. This starting material can then be reacted with a two-carbon synthon, such as chloroacetaldehyde (B151913) or a bromoacetal, to construct the fused imidazole ring. The initial step is the N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Alternatively, methods involving the direct iodination of the pre-formed this compound ring system have been explored for related isomers. For instance, ultrasound-assisted iodination has been successfully used for the C3-iodination of 7-methoxy-2-phenylimidazo[1,2-a]pyridine. nih.gov While this demonstrates the feasibility of direct iodination, achieving regioselective iodination at the C6 position would require careful control of reaction conditions and potentially the use of specific directing groups. The electronic nature of the 7-methoxy group would influence the regioselectivity of electrophilic substitution reactions.
Another established method for synthesizing iodo-substituted imidazo[1,2-a]pyridines involves the reaction of a substituted 2-amino-1-(2-propynyl)pyridinium bromide. rsc.org For the synthesis of 6-iodo-7-methoxyimidazo[1,2-a]pyridine, this would necessitate the preparation of 2-amino-5-iodo-4-methoxy-1-(2-propynyl)pyridinium bromide as the precursor.
Table 1: Key Intermediates and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Application |
|---|---|---|---|
| 8-Iodo-7-methoxyimidazo[1,2-a]pyridine | C₈H₇IN₂O | 274.06 | Isomeric reference compound. sigmaaldrich.com |
| 3-Iodo-7-methoxy-2-phenylimidazo[1,2-a]pyridine | C₁₅H₁₁IN₂O | 350.17 | Product of direct C3-iodination. nih.gov |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine | C₈H₇IN₂ | 258.06 | Synthesized from an iodinated aminopyridine precursor. rsc.org |
Preparation of Functionalized Analogs (e.g., Methyl this compound-6-carboxylate)
The introduction of a carboxylate group at the C6 position of the this compound scaffold provides a versatile handle for further derivatization. Several synthetic strategies have been developed for the preparation of methyl this compound-6-carboxylate. smolecule.com
One common approach involves post-cyclization modification of the imidazo[1,2-a]pyridine ring. This can be achieved through the carboxylation of a pre-existing this compound. More specifically, the synthesis can start from a hydroxyl precursor which is then methylated to introduce the methoxy group at the 7-position. Subsequent esterification at the 6-position, often employing reagents like methyl chloroformate under basic conditions or methanol (B129727) under acidic conditions, yields the final product. smolecule.com For example, the synthesis of methyl this compound-6-carboxylate can be accomplished by treating the corresponding hydroxyl precursor with methyl iodide in the presence of a base. smolecule.com
Another synthetic route involves the construction of the imidazo[1,2-a]pyridine ring from a pyridine derivative that already contains the necessary functional groups or their precursors. For instance, a 2-aminopyridine derivative with a methoxy group at the 4-position and a carboxylate or cyano group at the 5-position can be cyclized with an appropriate α-halocarbonyl compound.
Palladium-catalyzed carbonylation reactions are also powerful tools for introducing carboxylate functionalities. mdpi.comresearchgate.net This would typically involve the carbonylation of a 6-halo-7-methoxyimidazo[1,2-a]pyridine intermediate in the presence of methanol and a suitable palladium catalyst and ligand system.
Table 2: Functionalized this compound Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl this compound-6-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 1263062-28-7. smolecule.comaablocks.com |
| This compound-2-carboxylic Acid | C₉H₈N₂O₃ | 192.17 | 129912-15-8. americanelements.com |
| Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₁BrN₂O₃ | 315.12 | 125326649. nih.gov |
Chemical Transformations of the Methoxy Group
The methoxy group at the C-7 position of the imidazo[1,2-a]pyridine core is a key functional handle that can be chemically altered, primarily through demethylation or nucleophilic substitution.
Demethylation: The most common transformation is the O-demethylation to yield the corresponding 7-hydroxyimidazo[1,2-a]pyridine. This reaction is crucial as it provides a precursor for further O-functionalization, allowing for the introduction of a diverse range of substituents. Standard demethylating agents are effective for this purpose. For instance, boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is a well-established method for cleaving aryl methyl ethers to their corresponding phenols. This transformation is often a key step in structure-activity relationship (SAR) studies, where the phenolic hydroxyl group can serve as a hydrogen bond donor or a point for further derivatization. In biological systems, this O-demethylation can also occur metabolically, which is a consideration in drug design. acs.org
Nucleophilic Substitution: Under appropriate conditions, the methoxy group can be displaced by various nucleophiles. smolecule.com This allows for the direct introduction of other alkoxy, aryloxy, or amino groups at the C-7 position, providing a direct route to analogues that would otherwise require multi-step syntheses.
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of these reactions is well-defined, with the C-3 position of the imidazole ring being the most nucleophilic and, therefore, the primary site of attack for electrophiles. nih.govstackexchange.com The electron-donating nature of the 7-methoxy group further activates the ring system towards this type of substitution.
Common electrophilic substitution reactions include:
Halogenation: Bromination and chlorination are readily achieved. Reagents such as N-Bromosuccinimide (NBS) or bromine in various solvents can be used for bromination at the C-3 position. cymitquimica.comcalpaclab.com Similarly, N-Chlorosuccinimide (NCS) is an effective reagent for chlorination. acs.org Iodination at other positions, such as C-8, has also been reported, suggesting that reaction conditions can be tuned to achieve different regioselectivities. sigmaaldrich.comsigmaaldrich.com
Nitration: The introduction of a nitro group, typically at the C-3 position, is accomplished using standard nitrating agents like nitric acid in a sulfuric acid medium. The reactivity towards nitration is enhanced by activating groups like the 7-methoxy substituent. researchgate.net
Nitrosation: Regioselective nitrosation at the C-3 position can be achieved using reagents like tert-butyl nitrite (B80452) or even silver nitrate (B79036) (AgNO₃) as a source of the nitroso group (NO). researchgate.net
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at the C-3 position, yielding the corresponding aldehyde. acs.org
Interactive Table: Electrophilic Aromatic Substitution of this compound Derivatives
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) or Br₂ | C-3 | 3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
| Chlorination | N-Chlorosuccinimide (NCS) | C-3 | 3-Chloro-7-methoxyimidazo[1,2-a]pyridine |
| Nitration | HNO₃ / H₂SO₄ | C-3 | 7-Methoxy-3-nitroimidazo[1,2-a]pyridine |
| Nitrosation | tert-Butyl nitrite or AgNO₃ | C-3 | 7-Methoxy-3-nitrosoimidazo[1,2-a]pyridine |
| Formylation | POCl₃ / DMF | C-3 | This compound-3-carbaldehyde |
Nucleophilic Substitution Reactions, Including Intramolecular Cyclizations
While electrophilic substitution is more common on the electron-rich core, nucleophilic substitutions can occur, particularly on derivatives bearing leaving groups. For instance, a halogen atom introduced at the C-3 or C-5 position can be displaced by various nucleophiles.
More significantly, the imidazo[1,2-a]pyridine scaffold is often assembled through intramolecular nucleophilic cyclization. sci-hub.se A common synthetic route involves the initial reaction of a 2-aminopyridine with an α-haloketone. researchgate.net The resulting intermediate, an N-(2-oxoalkyl)pyridin-2-amine, undergoes intramolecular cyclization where the pyridine nitrogen attacks the carbonyl carbon, followed by dehydration to form the fused bicyclic system. sci-hub.seacs.org
Derivatives can be designed where a side chain containing a nucleophile is tethered to the imidazo[1,2-a]pyridine core. Subsequent intramolecular reaction can lead to the formation of more complex, polycyclic systems. For example, a suitably positioned amine or alcohol on a side chain can cyclize onto an electrophilic center on the core, or vice-versa, to build additional fused rings. nih.gov
Oxidative and Reductive Transformations within the Imidazopyridine System
The imidazo[1,2-a]pyridine system can participate in both oxidative and reductive transformations.
Oxidative Reactions:
Oxidative C-N Cyclization: The synthesis of the imidazo[1,2-a]pyridine core itself can be achieved via copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones. organic-chemistry.org These methods are considered green and efficient, using molecular oxygen as the terminal oxidant.
N-Oxidation: The pyridine nitrogen atom can be oxidized to an N-oxide, although this is less common than reactions on the imidazole ring. This transformation can alter the electronic properties of the ring system and provide a handle for further functionalization.
Radical Oxidation: Radical reactions, often initiated by an oxidant, can lead to functionalization of the core, which is an oxidative process. rsc.org
Reductive Reactions:
Reduction of Nitro Groups: A nitro group introduced via electrophilic substitution (e.g., at C-3) can be readily reduced to an amino group using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). This provides a route to 3-amino-7-methoxyimidazo[1,2-a]pyridine, a valuable building block.
Reductive Cyclizations: Some synthetic strategies employ intramolecular reductive cyclizations to form the imidazo[1,2-a]pyridine scaffold. researchgate.net
Late-Stage C-H Functionalization for Library Synthesis
In modern drug discovery, late-stage C-H functionalization has emerged as a powerful tool for rapidly generating libraries of analogues from a common core. researchgate.net This strategy avoids de novo synthesis for each new derivative, allowing for efficient exploration of structure-activity relationships. The imidazo[1,2-a]pyridine scaffold is well-suited for these reactions, with the C-3 position being the most common site for direct functionalization. researchgate.net
Visible-light photoredox catalysis has enabled a variety of mild and efficient C-H functionalization reactions on this scaffold: mdpi.comnih.gov
C-H Arylation: Direct arylation at the C-3 position can be achieved using diazonium salts under visible light irradiation with a suitable photocatalyst. mdpi.com
C-H Perfluoroalkylation: The introduction of perfluoroalkyl groups, which can significantly modulate a molecule's pharmacokinetic properties, can be accomplished by reacting the imidazo[1,2-a]pyridine with perfluoroalkyl iodides in the presence of a photocatalyst. mdpi.com
C-H Aminomethylation: Decarboxylative coupling with N-aryl glycines under photoredox conditions provides a direct route to C-3 aminomethylated products. mdpi.com
C-H Chalcogenation: Metal-free methods using K₂S₂O₈ as an oxidant allow for the regioselective introduction of sulfur and selenium moieties at the C-3 position. researchgate.net
Interactive Table: Late-Stage C-H Functionalization of Imidazo[1,2-a]pyridines
| Reaction Type | Reagents | Position | Key Features |
| Perfluoroalkylation | Rf-I, Photocatalyst, Visible Light | C-3 | Metal-free, mild conditions, introduces fluorinated groups. mdpi.com |
| Aminomethylation | N-Aryl Glycines, Photocatalyst, Visible Light | C-3 | Decarboxylative coupling for direct aminomethylation. mdpi.com |
| Arylation | Ar-N₂⁺ salts, Photocatalyst, Visible Light | C-3 | Direct introduction of aryl groups. mdpi.com |
| Chalcogenation | Diorganoyl dichalcogenides, K₂S₂O₈ | C-3 | Metal-free, regioselective C-S or C-Se bond formation. researchgate.net |
Structure Activity Relationship Sar Studies of 7 Methoxyimidazo 1,2 a Pyridine Derivatives
Impact of Substitution Patterns on Biological Potency and Selectivity
The substitution pattern on the imidazo[1,2-a]pyridine (B132010) scaffold is a critical determinant of biological potency and selectivity. chemrxiv.orgacs.org Modifications at various positions of the core structure have been shown to significantly alter the activity of these compounds.
For instance, in the context of anticancer activity, the substitution at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring has been a key focus. semanticscholar.org A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and evaluated for their inhibitory activity against PI3Kα, a protein kinase involved in cancer development. semanticscholar.org Systematic SAR studies identified that specific substitutions at these positions led to compounds with nanomolar potency against PI3Kα and significant antiproliferative activity against cancer cell lines. semanticscholar.org
The nature of the substituent at the 3-position also plays a crucial role. In the development of anti-leishmanial agents, it was found that both amino alkyl and amino aryl moieties at this position could confer anti-parasitic activity. nih.gov However, the presence of basic or non-basic heteroatoms in these substituents was detrimental to activity. nih.gov Interestingly, the impact of a 6-methyl group was found to be dependent on the nature of the substituent at the 3-position, highlighting the non-additive nature of SAR in this chemical series. nih.gov
Furthermore, the type of substituent on the phenyl ring at the 2-position influences activity. For example, in a series of imidazo[1,2-a]pyridine-based anticholinesterase agents, derivatives with a biphenyl (B1667301) side chain at the 2-position showed potent inhibition of acetylcholinesterase (AChE), while those with a 3,4-dichlorophenyl side chain were strong inhibitors of butyrylcholinesterase (BChE). nih.gov
The table below summarizes the impact of different substitution patterns on the biological activity of imidazo[1,2-a]pyridine derivatives based on various studies.
| Position of Substitution | Substituent Type | Observed Biological Activity |
| 2, 6, 8 | Various combinations | Anticancer (PI3Kα inhibition) semanticscholar.org |
| 3 | Amino alkyl/aryl | Anti-leishmanial nih.gov |
| 3 | Heteroatoms in substituent | Decreased anti-leishmanial activity nih.gov |
| 2 | Biphenyl | Acetylcholinesterase (AChE) inhibition nih.gov |
| 2 | 3,4-Dichlorophenyl | Butyrylcholinesterase (BChE) inhibition nih.gov |
| 6 | Methyl group | Modulated anti-leishmanial activity depending on 3-position substituent nih.gov |
These examples underscore the importance of a systematic exploration of substitution patterns to optimize the biological activity and selectivity of 7-Methoxyimidazo[1,2-a]pyridine derivatives for various therapeutic targets.
Role of the Methoxy (B1213986) Group at Position 7 in Modulating Pharmacological Activity
For instance, the presence of a methyl group at position 7 has been shown to enhance the anticancer effects of some imidazo[1,2-a]pyridine derivatives by improving solubility and bioavailability. While this is a methyl group and not a methoxy group, it illustrates that small alkyl or alkoxy groups at this position can have a favorable impact on the drug-like properties of these compounds. The electronic effect of the methoxy group, being an electron-donating group, can also influence the reactivity and binding affinity of the imidazo[1,2-a]pyridine core.
Further research focusing specifically on comparing 7-methoxy analogs with their unsubstituted or isomeric counterparts would be necessary to fully elucidate the precise role of the methoxy group at this position in modulating various pharmacological activities.
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound derivatives is a critical factor that governs their interaction with biological targets. Conformational analysis, which involves studying the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, provides valuable insights into how these ligands bind to their respective receptors or enzymes.
The conformation of the side chains, particularly at the 2- and 3-positions, is crucial for establishing key interactions with the target protein. In the case of PI3Kα inhibitors, the orientation of the substituent at the 8-position, such as a pyridinesulfonamide group, was found to be optimal for achieving a substantial increase in potency. semanticscholar.org This suggests that the specific conformation adopted by this substituent allows for favorable interactions within the enzyme's active site.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the conformational preferences of ligands and their binding modes. nih.govsemanticscholar.org These techniques can predict how a molecule like a this compound derivative will orient itself within a binding site and which specific atoms will be involved in interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, molecular docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives targeting SARS-CoV-2 proteins have helped to understand their binding affinity and identify key interacting residues. nih.gov
The torsional angles between the imidazo[1,2-a]pyridine core and its substituents are important parameters in conformational analysis. These angles determine the relative orientation of different parts of the molecule and can significantly influence biological activity. A subtle change in a torsional angle can lead to a loss of key binding interactions and a decrease in potency.
Ligand Efficiency and Optimization Strategies for Enhanced Efficacy
Ligand efficiency (LE) is a crucial metric in drug discovery that helps in the selection and optimization of lead compounds. It relates the potency of a compound to its size, typically measured by the number of non-hydrogen atoms. A higher LE value indicates that a compound achieves a certain level of potency with a smaller molecular size, which is often associated with better drug-like properties.
Several strategies are employed to improve the ligand efficiency and efficacy of this compound derivatives:
Structure-Based Design: Utilizing the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography or cryo-electron microscopy, allows for the rational design of ligands that fit optimally into the binding site. rug.nl This approach helps in identifying key interactions and designing smaller, more efficient molecules.
Fragment-Based Drug Discovery (FBDD): This technique involves screening small chemical fragments for weak binding to the target. Promising fragments with high ligand efficiency can then be grown or linked together to create more potent lead compounds.
Computational Modeling: Molecular docking and other computational tools can be used to predict the binding affinity and ligand efficiency of virtual compounds before they are synthesized. nih.gov This allows for the prioritization of molecules that are most likely to have favorable properties.
Scaffold Hopping: In some cases, the core imidazo[1,2-a]pyridine scaffold may be replaced with a different chemical structure that maintains the key binding interactions but has improved properties. For instance, in the optimization of anti-leishmanial agents, a scaffold hop to a series of substituted 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles resulted in improved metabolic properties. unisi.it
The table below provides a conceptual overview of how ligand efficiency metrics can guide the optimization process for a hypothetical series of this compound derivatives.
| Compound | Potency (IC50, nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Optimization Notes |
| Initial Hit | 500 | 25 | 0.25 | 2.5 | Low potency and LE. Needs significant improvement. |
| Analog 1 | 100 | 28 | 0.28 | 3.0 | Improved potency, slight increase in LE. Good starting point for optimization. |
| Analog 2 | 50 | 32 | 0.27 | 2.8 | Increased potency but at the cost of increased size, leading to similar LE. |
| Optimized Lead | 10 | 26 | 0.35 | 4.5 | High potency and LE. Efficient use of atoms for binding. Favorable LLE suggests good balance of potency and lipophilicity. |
By focusing on optimizing ligand efficiency, medicinal chemists can design more potent and drug-like this compound derivatives with an enhanced therapeutic potential.
Pharmacological and Biological Investigations of 7 Methoxyimidazo 1,2 a Pyridine Analogs
Anti-Tuberculosis Activity and Associated Molecular Targetsnih.govrsc.orgrsc.org
Analogs of imidazo[1,2-a]pyridine (B132010) have demonstrated notable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org Their mechanism of action often involves targeting essential enzymes and pathways within the bacterium.
Inhibition of Mycobacterial ATP Synthase
A key target for anti-tuberculosis agents is the F1F0 ATP synthase, an enzyme crucial for energy production in Mtb. nih.govresearchgate.net Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthesis. nih.govrsc.org These compounds were discovered through high-throughput screening and subsequent lead optimization. nih.govrsc.org The most active IPEs exhibit a potency with a minimum inhibitory concentration (MIC) for 80% of the tested strains (MIC80) of less than 0.5 µM and an ATP synthase 50% inhibitory concentration (IC50) of less than 0.02 µM. nih.govrsc.org Structure-activity relationship (SAR) studies have revealed that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are critical for maintaining biological activity. nih.govrsc.org
| Compound Class | Target | Potency (MIC80) | Potency (ATPS IC50) |
| Imidazo[1,2-a]pyridine ethers (IPEs) | Mycobacterial ATP Synthase | <0.5 µM | <0.02 µM |
Glutamine Synthetase (MtGS) Inhibition
Another validated target in Mtb is glutamine synthetase (MtGS), an enzyme essential for nitrogen metabolism. nih.govrsc.org 3-Amino-imidazo[1,2-a]pyridines have been developed as inhibitors of MtGS. nih.govrsc.orgnih.gov A library of these compounds was synthesized, and molecular docking studies confirmed their binding to the ATP-binding site of the MtGS complex. nih.govrsc.org One of the most active compounds in this series demonstrated an MtGS IC50 of 1.6 µM. nih.govrsc.org Further studies on functionalized 3-amino-imidazo[1,2-a]pyridines identified even more potent inhibitors, with one compound exhibiting an IC50 of 0.38 µM. nih.gov
| Compound Class | Target | Potency (MtGS IC50) |
| 3-Amino-imidazo[1,2-a]-pyridines | Mycobacterial Glutamine Synthetase (MtGS) | 1.6 µM |
| Functionalized 3-amino-imidazo[1,2-a]pyridines | Mycobacterial Glutamine Synthetase (MtGS) | 0.38 µM |
Modulation of QcrB and Other Mycobacterial Pathways
The cytochrome bc1 complex, particularly the QcrB subunit, is a critical component of the electron transport chain in Mtb and a target for imidazo[1,2-a]pyridine amides. nih.gov Inhibition of QcrB disrupts the bacterium's energy metabolism. nih.gov A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed as anti-TB agents targeting this pathway. nih.gov The most active compounds in this series showed excellent in vitro activity with a minimum inhibitory concentration for 90% of the strains (MIC90) ranging from 0.069 to 0.174 µM against drug-sensitive Mtb. nih.gov These compounds were also effective against MDR-Mtb strains. nih.gov
Anticancer Potential and Kinase Inhibitory Activityresearchgate.netnih.gov
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potential anticancer activities, largely attributed to their ability to inhibit various protein kinases involved in cancer cell signaling. researchgate.netnih.gov
Serine/Threonine Kinase Modulation
Imidazo[1,2-a]pyridine analogs have been investigated as inhibitors of serine/threonine kinases, which play a crucial role in cell cycle regulation and proliferation. google.com For instance, these compounds have been explored as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a serine-threonine kinase involved in inflammatory signaling pathways that can contribute to cancer development. google.com Additionally, derivatives of imidazo[1,2-a]pyridine have been designed as dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key serine/threonine kinases in a signaling pathway that is often dysregulated in cancer. nih.gov One such derivative, a tertiary alcohol, demonstrated 56% inhibition of HFG-induced AKT (Ser473) phosphorylation in a mouse liver pharmacodynamic assay at a 30 mg/kg dose. nih.gov
Tyrosine Kinase Inhibition (e.g., FLT3)
Tyrosine kinases are another important class of enzymes in cancer biology, and their inhibition is a well-established therapeutic strategy. Analogs of imidazo[1,2-a]pyridine have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). google.comgoogle.comnih.gov Structural modifications of a lead compound led to the identification of an imidazo[1,2-a]pyridine-pyridine derivative that potently inhibits both wild-type FLT3-ITD and clinically relevant drug-resistant mutants. nih.govnih.gov This compound demonstrated balanced and potent inhibition of cell lines expressing these mutations. nih.gov
| Compound | Target Kinase | Activity |
| Imidazo[1,2-a]pyridine-pyridine derivative | FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L | Potent and balanced inhibition nih.govnih.gov |
| Tertiary alcohol derivative | PI3K/mTOR | 56% inhibition of AKT phosphorylation nih.gov |
Effects on Cellular Signaling Pathways
Analogs of 7-Methoxyimidazo[1,2-a]pyridine have demonstrated the ability to modulate various cellular signaling pathways, which are critical in processes like cell proliferation, differentiation, and apoptosis. Modifications to the core structure of imidazo[1,2-a]pyridines can yield compounds with potent and specific effects on these pathways. For instance, certain derivatives have been shown to arrest the cell cycle, induce apoptosis, and cause DNA damage in cancer cells. nih.gov
Research into 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a related compound, indicates it can inhibit specific kinases. smolecule.com Kinases are key enzymes in signaling pathways, and their inhibition can alter gene expression and regulate the cell cycle. smolecule.com The Neuropeptide S receptor (NPSR) is coupled to the Gq, Gs, and MAPK signaling pathways. nih.gov Studies on imidazo[1,2-a]pyridinium analogs have identified them as antagonists of this receptor, thereby interfering with these signaling cascades. nih.gov Furthermore, a novel imidazo[1,2-a]pyridine derivative, when used with curcumin, has been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov
Anti-Inflammatory Properties and Enzyme Modulation
The imidazo[1,2-a]pyridine scaffold is a key feature in compounds with a range of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov Derivatives of this structure have been investigated for their potential to modulate inflammatory processes. smolecule.comontosight.ai
Cytochrome P450 (CYP) enzymes are a family of proteins crucial for metabolizing a wide array of substances, including drugs. medicineslearningportal.org The interaction of this compound analogs with these enzymes can significantly influence their metabolic stability and potential for drug-drug interactions.
Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of certain CYP isoforms. smolecule.com For example, a lead optimization study of one analog series showed minimal inhibition of cytochrome P450 (CYP450) with an IC50 greater than 100 μM, indicating a low potential for CYP-mediated drug interactions. nih.gov Conversely, another derivative, N-methylpiperazine derivative 16, was halted from further development due to a significant IC50 shift in a CYP time-dependent inhibition (TDI) assay, suggesting a risk of drug-drug interactions or toxicity. nih.gov
The table below summarizes the interaction of select imidazo[1,2-a]pyridine analogs with Cytochrome P450 enzymes.
| Compound/Analog | Interaction with CYP Enzymes | Implication |
| Methyl this compound-6-carboxylate | Inhibitor of certain CYP isoforms. smolecule.com | May affect the metabolism of other drugs. smolecule.com |
| Q2O3 (an imidazo[1,2-a]pyridine analog) | Minimal inhibition (IC50 >100 μM). nih.gov | Low potential for CYP-mediated drug interactions. nih.gov |
| N-methylpiperazine derivative 16 | IC50 shift in a CYP TDI assay. nih.gov | Potential for drug-drug interaction or toxicity. nih.gov |
This table is based on available research and is not exhaustive.
Analogs of this compound have demonstrated the ability to modulate key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines through the modulation of specific enzymes. smolecule.com
One study highlighted a novel imidazo[1,2-a]pyridine derivative that, particularly in combination with curcumin, exerted anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Molecular docking studies suggested that this derivative binds to the NF-κB p50 subunit, a key player in inflammatory responses. nih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives are being explored as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial enzyme in pro-inflammatory signaling. google.comnih.gov By inhibiting RIPK2, these compounds can block the activation of NF-κB and MAPK pathways, which in turn reduces the production of pro-inflammatory cytokines. google.com
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold is recognized for its broad spectrum of biological activities, including significant antimicrobial and antiviral properties. nih.govnih.govontosight.airesearchgate.net
In terms of antimicrobial activity, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. bohrium.com For instance, imidazo[1,2-a]pyridine-thiazole hybrids have demonstrated remarkable antibacterial activities. bohrium.com One particular imidazopyridinyl-bithiazole compound exhibited excellent antibacterial properties against all tested bacteria, in some cases surpassing the activity of standard inhibitors. bohrium.com Research has also focused on their potential as antituberculosis agents, with some analogs showing potent activity against both replicating and non-replicating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org
Regarding antiviral activity, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated against a range of viruses. researchgate.netnih.gov Studies have reported their potential as inhibitors of viruses such as Human Immunodeficiency Virus (HIV-1 and HIV-2) and herpes simplex viruses. nih.govrsc.orgresearchgate.net For example, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were evaluated for their anti-HIV activity, with one compound showing notable EC50 values against both HIV-1 and HIV-2. rsc.org
The table below presents a summary of the antimicrobial and antiviral activities of selected imidazo[1,2-a]pyridine analogs.
| Compound/Analog Class | Activity | Target Pathogen/Virus | Notable Findings |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Antibacterial | Gram-positive and Gram-negative bacteria. bohrium.com | Imidazopyridinyl-bithiazole 10 showed excellent and broad-spectrum activity. bohrium.com |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Mycobacterium tuberculosis (replicating, non-replicating, MDR, XDR). rsc.org | Potent activity with low cytotoxicity. rsc.org |
| Imidazo[1,2-a]pyridine-Schiff base derivatives | Antiviral | HIV-1 and HIV-2. rsc.org | Compound 4a displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org |
| Dibromoimidazo[1,2-a]pyridines | Antiviral | General antiviral activity. nih.gov | Hydrophobicity was identified as a key factor for activity. nih.gov |
This table is based on available research and is not exhaustive.
Receptor Interaction Studies (e.g., RIPK2 Inhibition by Specific Derivatives)
Derivatives of this compound have been the focus of numerous receptor interaction studies to elucidate their mechanism of action and identify specific molecular targets. A significant area of this research has been the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2). google.comgoogle.comfrontiersin.org
RIPK2 is a key serine/threonine kinase involved in pro-inflammatory signaling pathways, particularly those initiated by the NOD1 and NOD2 receptors. google.comnih.gov Inhibition of RIPK2 is a promising therapeutic strategy for a variety of inflammatory diseases. frontiersin.org Several classes of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective RIPK2 inhibitors. google.comgoogle.com For example, pyrido[2,3-d]pyrimidin-7-one based compounds have been described as RIPK2 kinase and NOD2 cell signaling inhibitors, with some molecules showing high potency and selectivity. nih.gov
Molecular docking studies have provided insights into how these inhibitors bind to RIPK2. It is suggested that interactions with key residues, such as Ser25 in the glycine-rich loop, contribute to their inhibitory activity and selectivity. nih.gov The development of these inhibitors involves strategies to optimize their engagement with the region between the gatekeeper residue and the αC-helix of the kinase. nih.gov
Investigation of β-Amyloid Formation Inhibition and Imaging Probes
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of agents targeting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net Research in this area has focused on two main applications: the inhibition of Aβ formation and the development of imaging probes for the in vivo detection of Aβ plaques. nih.govresearchgate.net
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of β-amyloid aggregates. nih.govresearchgate.net In addition to their inhibitory potential, these compounds have been extensively investigated as imaging agents for positron emission tomography (PET) and single photon emission computed tomography (SPECT). nih.govnih.gov Derivatives such as [¹²³I]IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) have been developed and tested for their ability to bind to Aβ plaques with high affinity and selectivity. nih.gov
The design of these imaging probes often involves the introduction of a fluorine-18 (B77423) or other suitable radioisotope onto the imidazo[1,2-a]pyridine core. nih.gov Studies have shown that these radiolabeled analogs can cross the blood-brain barrier, exhibit high initial brain uptake, and selectively bind to amyloid plaques in the brain. nih.gov
The table below summarizes key imidazo[1,2-a]pyridine-based compounds investigated for β-amyloid interaction.
| Compound | Application | Key Findings |
| [¹²³I]IMPY | SPECT Imaging Probe. nih.gov | High binding affinity for Aβ aggregates and selective binding to amyloid-like structures. researchgate.net |
| [¹⁸F]FPPIP | PET Imaging Probe. nih.gov | Synthesized and evaluated for its utility as a radioligand for amyloid plaque imaging. nih.gov |
| Imidazo[1,2-b]pyridazine (B131497) derivatives | Aβ Plaque Ligands | Showed binding affinities ranging from 11.0 to >1000 nM for synthetic Aβ aggregates. nih.gov |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) | Aβ Plaque Ligand | Demonstrated high binding affinity (Ki = 11.0 nM). nih.gov |
This table is based on available research and is not exhaustive.
Computational and in Silico Approaches in the Discovery and Optimization of 7 Methoxyimidazo 1,2 a Pyridine Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in profiling the interactions between 7-Methoxyimidazo[1,2-a]pyridine derivatives and their biological targets.
Prediction of Binding Affinities to Biological Macromolecules
Molecular docking simulations have been successfully employed to predict the binding affinities of this compound derivatives to a variety of biological macromolecules. These predictions, often expressed as a docking score or binding energy (in kcal/mol), are crucial for prioritizing compounds for synthesis and experimental testing. For instance, studies have shown that certain derivatives exhibit strong binding affinities to targets such as the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2, suggesting their potential as viral entry inhibitors. nih.govresearchgate.net In one study, a top-scoring imidazo[1,2-a]pyrimidine (B1208166) derivative demonstrated a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to understand the relationship between a molecule's structure and its reactivity. nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, are used to optimize the molecular geometry to its most stable ground state. nih.gov These calculations are crucial for determining various chemical indices, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, electronegativity, hardness, and dipole moment, which collectively describe the molecule's kinetic stability and reactivity. nih.gov
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the HOMO and LUMO of a molecule. nih.gov The HOMO is associated with the molecule's capacity to donate electrons, while the LUMO indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov
A smaller HOMO-LUMO gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In the context of imidazo[1,2-a]pyridine derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. For instance, in related imidazo[1,2-a]pyridinyl-chalcones, the largest lobes of the HOMO, indicating high electron density, are often found around specific carbon and nitrogen atoms within the fused ring system. scirp.org This information is invaluable for predicting how the molecule will interact with biological targets and for designing synthetic modifications to enhance its activity.
| Parameter | Description | Typical Significance for Imidazo[1,2-a]pyridine Derivatives |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | Higher values indicate a greater tendency to donate electrons to an acceptor. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital; relates to electron-accepting ability. | Lower values suggest a greater propensity to accept electrons from a donor. |
| ΔE (HOMO-LUMO Energy Gap) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. smu.edu It provides a color-coded map where different colors represent varying charge distributions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or intermediate potential.
For the imidazo[1,2-a]pyridine scaffold, MEP analysis is used to predict reactive sites for intermolecular interactions, such as those with enzyme receptors. acs.org The map can reveal the most electronegative regions, often associated with nitrogen atoms in the heterocyclic rings, and electropositive areas, usually around hydrogen atoms. This visual guide helps medicinal chemists understand how a molecule will orient itself within a binding pocket and aids in the optimization of functional groups to improve binding affinity and selectivity. acs.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides a preliminary assessment of a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. nih.gov These predictions are crucial for filtering out compounds with unfavorable profiles early in the drug discovery process, saving significant time and resources. nih.govresearchgate.net Web-based tools like SwissADME and pkCSM are commonly used for these predictions. nih.govnih.gov
Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. drugbank.com This rule states that an orally bioavailable drug is likely to have:
A molecular weight (MW) of less than 500 Daltons. drugbank.com
A logarithm of the partition coefficient (log P) not greater than 5. drugbank.com
No more than 5 hydrogen bond donors (HBD). drugbank.com
No more than 10 hydrogen bond acceptors (HBA). drugbank.com
Studies on various imidazo[1,2-a]pyridine derivatives have shown that they often exhibit promising drug-like characteristics, adhering to Lipinski's rule and other guidelines like Veber's rule (rotatable bonds ≤10 and TPSA ≤ 140 Ų). nih.govnih.gov In silico predictions for derivatives have indicated good gastrointestinal absorption and bioavailability scores, suggesting their potential as orally active drugs. nih.govnih.gov
| Property | Predicted Value/Range for Imidazo[1,2-a]pyridine Derivatives | Guideline/Significance |
|---|---|---|
| Molecular Weight (MW) | Typically < 500 g/mol | Lipinski's Rule: ≤ 500 Da. drugbank.com |
| logP (Lipophilicity) | Generally < 5 | Lipinski's Rule: ≤ 5. drugbank.com |
| Hydrogen Bond Donors (HBD) | Often 0-2 | Lipinski's Rule: ≤ 5. drugbank.com |
| Hydrogen Bond Acceptors (HBA) | Typically 2-4 | Lipinski's Rule: ≤ 10. drugbank.com |
| Topological Polar Surface Area (TPSA) | Generally < 140 Ų | Veber's Rule: ≤ 140 Ų for good oral bioavailability. nih.gov |
| Gastrointestinal (GI) Absorption | Predicted as High | Indicates good absorption from the gut. nih.gov |
| Bioavailability Score | Often ~0.55 | A score indicating the fraction of an administered dose that reaches systemic circulation. nih.gov |
Future Perspectives and Emerging Research Directions for 7 Methoxyimidazo 1,2 a Pyridine
Rational Design and Synthesis of Novel Therapeutic Agents
The rational design and synthesis of new therapeutic agents based on the 7-methoxyimidazo[1,2-a]pyridine core is a cornerstone of future research. This approach leverages an understanding of structure-activity relationships (SAR) and molecular modeling to create compounds with enhanced potency and selectivity.
The imidazo[1,2-a]pyridine (B132010) nucleus is a versatile pharmacophore with demonstrated potential against a range of diseases, including cancer and tuberculosis. researchgate.netnih.gov The design of novel derivatives often involves a "scaffold hopping" strategy, where the imidazo[1,2-a]pyridine core is used to develop inhibitors for specific biological targets. rsc.org For instance, the synthesis of novel imidazo[1,2-a]pyridine derivatives has yielded potent covalent inhibitors targeting KRAS G12C, a previously challenging cancer target. rsc.org
Synthetic methodologies are continuously evolving to allow for the efficient and diverse production of these compounds. Recent advancements include the development of one-pot synthesis protocols and the use of innovative catalytic systems, such as copper-catalyzed aerobic oxidative synthesis and iron-catalyzed denitration reactions. organic-chemistry.org These methods offer broad functional group tolerance, enabling the creation of extensive libraries of derivatives for biological screening. researchgate.netorganic-chemistry.org
| Compound Name | Therapeutic Area | Key Findings |
| 7-chloro-N-cyclooctyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | Anti-tuberculosis | Active against multidrug-resistant strains of tuberculosis. nih.gov |
| Imidazo[1,2-a]pyridine-based KRAS G12C inhibitors | Anticancer | Potent and covalent inhibition of the KRAS G12C mutant protein. rsc.org |
| 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile | Antiviral (Anti-HIV) | Exhibited good antiviral activity against the wild-type HI virus. rsc.org |
Exploration of Underexplored Biological Targets and Novel Mechanisms of Action
A significant frontier in this compound research is the identification and validation of novel biological targets and the elucidation of their mechanisms of action. While this scaffold is known to interact with various kinases, expanding the scope of target exploration could reveal new therapeutic applications. researchgate.net
Recent studies have identified imidazo[1,2-a]pyridine derivatives as inhibitors of the VirB11 ATPase in Helicobacter pylori, suggesting a potential new strategy for combating this pathogenic bacterium. ucl.ac.uk Virtual high-throughput screening has been instrumental in identifying these compounds as potential ATP mimics. ucl.ac.uk Furthermore, some derivatives have been found to target mycobacterial ATP synthase and QcrB, highlighting their potential as anti-tuberculosis agents with novel mechanisms of action. rsc.org
The investigation into the anti-inflammatory properties of novel imidazo[1,2-a]pyridine derivatives has revealed their ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This dual activity against cancer and inflammation presents an exciting avenue for the development of multi-targeting agents.
| Biological Target | Associated Disease | Key Findings |
| VirB11 ATPase | Helicobacter pylori infection | Imidazo[1,2-a]pyrazine derivatives act as competitive inhibitors of ATP. ucl.ac.uk |
| Mycobacterial ATP synthase | Tuberculosis | Imidazo[1,2-a]pyridine ethers are potent inhibitors. rsc.org |
| QcrB | Tuberculosis | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides show excellent in vitro activity. rsc.org |
| STAT3/NF-κB/iNOS/COX-2 Pathway | Cancer, Inflammation | A novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects. nih.gov |
Advancements in Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric synthetic methods to produce enantiomerically pure chiral this compound derivatives is a rapidly advancing area. Chirality can have a profound impact on the pharmacological activity of a compound, with one enantiomer often being significantly more potent or having a different biological profile than the other.
Recently, a highly enantioselective protocol for the conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been described. acs.org This method utilizes a chiral-at-metal rhodium catalyst and provides adducts with excellent enantioselectivity (up to >99:1 er). acs.org Another significant development is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This approach allows for the efficient construction of a wide range of atropisomers with high yields and enantioselectivities. nih.gov
These advancements in asymmetric catalysis are crucial for the synthesis of stereochemically defined this compound derivatives, enabling a more precise investigation of their structure-activity relationships and the development of more selective therapeutic agents.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The integration of this compound synthesis with combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy for accelerating drug discovery. Combinatorial chemistry allows for the rapid generation of large libraries of diverse compounds, while HTS enables the efficient screening of these libraries against various biological targets.
Solid-phase synthesis has emerged as a key technology for the creation of imidazo[1,2-a]pyridine libraries. acs.org This technique facilitates the purification of products and is amenable to automation, making it ideal for combinatorial approaches. The synthesis of libraries based on "privileged structures" like the imidazo[1,2-a]pyridine core is of particular interest, as these scaffolds are known to provide high-affinity ligands for multiple receptors. acs.org
Virtual high-throughput screening, a computational method, has also proven valuable in identifying potential inhibitors from large compound databases. ucl.ac.uk This in silico approach can prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process. The journal Combinatorial Chemistry & High Throughput Screening frequently publishes research in these areas, highlighting the ongoing importance of these methodologies. benthamscience.comcijournal.ruscispace.com
Development of Prodrug Strategies for Enhanced Pharmacokinetic and Pharmacodynamic Profiles
The development of prodrugs is a promising strategy to improve the pharmacokinetic and pharmacodynamic properties of this compound-based therapeutic candidates. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism.
Esterification of carboxylic acid functionalities within imidazo[1,2-a]pyridine derivatives is a common prodrug strategy to enhance cell membrane permeability. For example, the ethyl ester of a derivative can improve its ability to cross cellular barriers. While specific prodrug strategies for this compound are not extensively detailed in the provided search results, the general principles of prodrug design are applicable. For instance, the imidazotetrazine class of compounds, which includes the anticancer drug temozolomide, serves as a well-established example of successful prodrug development. nih.gov The design of prodrugs for this compound derivatives could involve modifications to enhance their delivery to specific tissues or to control their rate of release, thereby optimizing their therapeutic effect. A patent for imidazo[1,2-b]pyridazine (B131497) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives explicitly mentions the use of prodrugs, indicating that this is a recognized strategy for related heterocyclic systems. google.com
Q & A
What synthetic strategies are most effective for introducing substituents at the 7-position of imidazo[1,2-a]pyridine?
The 7-methoxy group can be introduced via direct functionalization or multicomponent reactions . For example:
- Copper-catalyzed three-component coupling (TCC) allows modular synthesis by reacting 2-aminopyridines, arylaldehydes, and alkynes, enabling regioselective substitution at the 7-position .
- Iodine-catalyzed cyclization is another method, where electron-donating groups like methoxy enhance reactivity at specific positions (see ’s diagram for substituent effects) .
- Solid-phase synthesis (e.g., halogenation at the 3-position followed by substitution) offers controlled functionalization but requires multistep optimization .
Key Consideration : Compare yields and regioselectivity across methods. For 7-methoxy derivatives, prioritize TCC or iodine-catalyzed routes due to their efficiency in directing substituents .
How does the 7-methoxy group influence the biological activity of imidazo[1,2-a]pyridine derivatives?
The methoxy group acts as an electron-donating substituent , enhancing binding affinity to biological targets by:
- Modulating electronic properties : Increases electron density at the pyridine ring, improving interactions with receptors (e.g., GABA_A for anxiolytic activity) .
- Steric effects : The methoxy group’s size and orientation can block or enable specific binding pockets. For example, in zolpidem analogs, 7-methoxy substitution improves pharmacokinetic stability .
Methodological Insight : Conduct SAR studies using analogs with varying substituents (e.g., -OCH₃, -NO₂, -NH₂) and evaluate activity via in vitro assays (e.g., receptor binding, enzyme inhibition) .
What analytical techniques are critical for characterizing 7-methoxyimidazo[1,2-a]pyridine derivatives?
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, the 7-methoxy group produces distinct shifts in aromatic protons (δ 3.8–4.0 ppm for -OCH₃ and δ 8.0–9.0 ppm for pyridine protons) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., π-stacking, hydrogen bonding) critical for understanding solid-state stability and bioavailability .
- HRMS : Validates molecular weight and purity, especially for novel derivatives .
Advanced Tip : Combine HPLC-MS for purity assessment and DFT calculations to predict electronic properties .
How can researchers evaluate the anti-inflammatory potential of this compound derivatives?
- In vitro assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models (e.g., RAW 264.7 cells) .
- In vivo models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent efficacy and toxicity .
- Mechanistic studies : Employ Western blotting or qPCR to analyze pathways like NF-κB or MAPK .
Critical Note : Compare 7-methoxy derivatives with non-substituted analogs to isolate the substituent’s role in activity .
What computational approaches are used to predict the binding interactions of this compound?
- Molecular Docking : Simulate binding poses with target proteins (e.g., benzodiazepine receptors) using software like AutoDock or Schrödinger. The methoxy group’s electron density enhances hydrogen bonding with residues like Asp206 in GABA_A receptors .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time. For example, 7-methoxy derivatives show prolonged binding due to reduced desolvation penalties .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide rational design .
Validation : Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
How do structural modifications at the 7-position affect physicochemical properties (e.g., solubility, logP)?
- Methoxy vs. Halogen Substituents : -OCH₃ increases hydrophilicity (lower logP) compared to -Cl or -Br, improving aqueous solubility but potentially reducing membrane permeability .
- Crystallinity : Methoxy groups promote π-stacking, which can enhance thermal stability but reduce dissolution rates. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Optimization Strategy : Balance solubility and permeability by synthesizing prodrugs (e.g., ester derivatives) or co-crystals .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reaction Scalability : Multicomponent reactions (e.g., TCC) may suffer from side reactions at larger scales. Optimize catalyst loading (e.g., CuI vs. In(OTf)₃) and solvent systems .
- Purification : Chromatography is inefficient for large batches. Switch to recrystallization or distillation for derivatives with distinct melting points .
- Regulatory Compliance : Ensure intermediates (e.g., α-haloketones) meet safety standards for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
